An In-depth Technical Guide to (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide to (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine: A Privileged Scaffold in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, a heterocyclic compound of significant interest in contemporary drug discovery. While specific, in-depth experimental data for this precise molecule is limited in publicly accessible literature, this document, grounded in established principles of medicinal chemistry and extensive data on analogous structures, offers a robust framework for its synthesis, characterization, and potential therapeutic applications.
Introduction: The Strategic Combination of Two Privileged Scaffolds
(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine, with the chemical formula C10H20N2O and a molecular weight of 184.27 g/mol , is a chiral molecule that strategically combines two "privileged" structural motifs in medicinal chemistry: the piperazine ring and the tetrahydropyran moiety. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bond interactions, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[2][3]
The piperazine scaffold is a versatile building block found in drugs targeting a wide range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[2][4][5] The substitution pattern on the piperazine nitrogens significantly influences the pharmacological activity of the resulting molecule.[4][6]
The tetrahydropyran (THP) ring, a saturated six-membered ether, is another common feature in bioactive molecules. It is often incorporated to modulate lipophilicity, improve metabolic stability, and provide a rigid scaffold for the precise orientation of pharmacophoric groups. The combination of the chiral 3-methylpiperazine and the tetrahydropyran ring in the target molecule creates a unique three-dimensional structure with the potential for specific interactions with biological targets.
Chemical Structure and Physicochemical Properties
The chemical structure of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is characterized by a piperazine ring substituted at the 1-position with a tetrahydropyran-4-yl group and at the 3-position with a methyl group in the (S)-configuration.
Caption: Chemical structure of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Method |
| Molecular Formula | C10H20N2O | Based on chemical structure |
| Molecular Weight | 184.27 g/mol | Based on chemical formula |
| logP (octanol-water) | 0.5 - 1.5 | Estimated based on fragment contributions (piperazine is hydrophilic, THP and methyl group add lipophilicity) |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Calculated based on the presence of two nitrogen atoms and one oxygen atom |
| pKa (most basic) | 8.5 - 9.5 | The secondary amine in the piperazine ring is the most basic site. |
| Hydrogen Bond Donors | 1 | The N-H group of the piperazine ring |
| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the oxygen atom |
Synthesis and Purification
Caption: Proposed synthetic workflow for (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.
Rationale for Experimental Choices
Reductive amination is a robust and widely used method for the formation of C-N bonds and is particularly well-suited for the synthesis of N-substituted piperazines.[3][7] This one-pot reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
-
Choice of Starting Materials: (S)-2-methylpiperazine is a commercially available chiral building block, ensuring the stereochemical integrity of the final product. Tetrahydropyran-4-one is also readily available.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations.[3] It is milder and more selective than other reducing agents like sodium borohydride or sodium cyanoborohydride, and the reaction can be carried out in a variety of common organic solvents, such as dichloromethane (DCM) or dichloroethane (DCE), at room temperature. Formic acid can also be an effective reducing agent in what is known as the Eschweiler-Clarke reaction, although this typically requires higher temperatures.[3]
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of (S)-2-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) is added tetrahydropyran-4-one (1.1 eq).
-
Formation of Intermediate: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.
Structural Analysis and Characterization
The structural identity and purity of the synthesized (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine would be confirmed using a combination of standard analytical techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Piperazine ring protons: Complex multiplets in the range of 2.0-3.5 ppm. The methyl group at the chiral center would appear as a doublet around 1.0-1.2 ppm. The proton on the chiral carbon would be a multiplet. - Tetrahydropyran ring protons: Multiplets in the range of 1.5-4.0 ppm. The protons adjacent to the oxygen atom would be shifted downfield (3.5-4.0 ppm). The proton at the 4-position would likely be a multiplet. |
| ¹³C NMR | - Piperazine ring carbons: Signals in the range of 40-60 ppm. The carbon bearing the methyl group would be in this range, and the methyl carbon itself would be around 15-20 ppm. - Tetrahydropyran ring carbons: Signals in the range of 30-70 ppm. The carbons adjacent to the oxygen would be in the 60-70 ppm range. |
| Mass Spectrometry (MS) | - (ESI+): Expected [M+H]⁺ ion at m/z 185.16. |
| Infrared (IR) Spectroscopy | - N-H stretch: A broad absorption band around 3300-3400 cm⁻¹. - C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region. - C-O stretch: A strong absorption band around 1100 cm⁻¹. |
Potential Applications in Drug Discovery
The unique structural features of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine make it an attractive scaffold for the development of novel therapeutic agents, particularly for CNS disorders. The piperazine moiety is a well-established pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[4][8][9]
Caption: Potential therapeutic applications of (S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine.
Central Nervous System (CNS) Disorders
The lipophilicity and hydrogen bonding capacity of the molecule, along with the established role of arylpiperazine derivatives as ligands for various neurotransmitter receptors (e.g., dopamine and serotonin receptors), suggest that this compound could serve as a valuable starting point for the development of novel CNS drugs.[4][10] The chiral methyl group can provide stereospecific interactions with target proteins, potentially leading to improved potency and selectivity.
Antimicrobial and Anticancer Agents
Piperazine derivatives have also shown promise as antimicrobial and anticancer agents.[5][11] The N-H group of the piperazine ring can be further functionalized to introduce various pharmacophoric groups, allowing for the exploration of a wide chemical space and the optimization of biological activity. The tetrahydropyran moiety can contribute to favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion and Future Directions
(S)-3-Methyl-1-(tetrahydro-pyran-4-YL)-piperazine is a promising chemical entity that merges the advantageous properties of the piperazine and tetrahydropyran scaffolds. While specific biological data is currently lacking, its structure strongly suggests potential for development in various therapeutic areas, most notably CNS disorders. The proposed synthetic route offers a practical and efficient method for its preparation, enabling further investigation into its pharmacological profile.
Future research should focus on the synthesis and thorough characterization of this compound, followed by in vitro and in vivo screening to evaluate its biological activities. Structure-activity relationship (SAR) studies, involving modifications at the secondary amine of the piperazine ring and exploration of the enantiomeric and racemic forms, will be crucial in unlocking the full therapeutic potential of this versatile scaffold.
References
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). ResearchGate. [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018). ResearchGate. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). Molecular Pharmacology. [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Publications. [Link]
-
Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. (n.d.). National Center for Biotechnology Information. [Link]
-
Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2019). National Center for Biotechnology Information. [Link]
-
SAR studies of piperazine derivatives as antidepressant compounds. (n.d.). ResearchGate. [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). ResearchGate. [Link]
- C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Unpublished.
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). Molecules. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). Fundamental & Clinical Pharmacology. [Link]
-
Synthesis of new amides of the N-methylpiperazine series. (n.d.). ResearchGate. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. (2025). Journal of Heterocyclic Chemistry. [Link]
-
Green Chemistry. (2024). BORIS Portal. [Link]
-
Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. [Link]
-
Piperazine derivatives for therapeutic use: A patent review (2010-present). (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). ResearchGate. [Link]
-
Synthesis and NMR characterization of 4‐[(2‐tetrahydro‐pyranyloxy)methyl]piperidine and intermediates. (n.d.). OA Monitor Ireland. [Link]
-
Reductive amination of piperazine. (2024). Reddit. [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Access Restricted - boris-portal [boris-portal.unibe.ch]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
